molecular formula C13H14N2O4 B13719298 Ethyl 3-(7-Nitro-3-indolyl)propanoate

Ethyl 3-(7-Nitro-3-indolyl)propanoate

Cat. No.: B13719298
M. Wt: 262.26 g/mol
InChI Key: SYQGQWNJJBLXTE-UHFFFAOYSA-N
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Description

Ethyl 3-(7-Nitro-3-indolyl)propanoate is an indole-derived ethyl ester featuring a nitro substituent at the 7-position of the indole ring and a propanoate ester group at the 3-position. Indole derivatives are widely studied for their pharmacological, agrochemical, and synthetic utility due to their heterocyclic aromatic structure.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-(7-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O4/c1-2-19-12(16)7-6-9-8-14-13-10(9)4-3-5-11(13)15(17)18/h3-5,8,14H,2,6-7H2,1H3

InChI Key

SYQGQWNJJBLXTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31977901 typically involves a multi-step process that includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include dichloromethane and ethanol.

    Catalysts: Catalysts, such as palladium on carbon or platinum oxide, are often used to facilitate the reaction and increase the yield of the desired product.

Industrial Production Methods: In industrial settings, the production of MFCD31977901 is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD31977901 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Hydrogen gas, palladium on carbon, and platinum oxide.

    Substitution: Sodium hydroxide, hydrochloric acid, and various organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

MFCD31977901 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Medicine: MFCD31977901 is investigated for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD31977901 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-(7-Nitro-3-indolyl)propanoate with structurally related esters and indole derivatives:

Compound Name Substituent/Functional Group Key Properties/Applications Reference Data (Concentration/Reactivity)
This compound 7-Nitroindole, propanoate ester Hypothesized high reactivity due to nitro group; potential use in drug synthesis. Limited direct data; inferred from indole chemistry .
Ethyl 3-(methylthio)propanoate Methylthio group (-SCH₃) Major aroma compound in pineapple pulp (91.21 µg·kg⁻¹); contributes to fruity esters. Detected in pineapple pulp and core .
Ethyl 3-(2-furyl)propanoate Furan ring (electron-withdrawing) Electronegative furan enhances Diels-Alder reactivity; used in polymer synthesis. Acts as electron-deficient diene in reactions .
Ethyl 3-(isopropylamino)propanoate Isopropylamino group (-NHCH(CH₃)₂) Key intermediate for Benfuracarb insecticide; ≥99% purity. High stability and agrochemical relevance .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro, methyl, carboxylic acid groups Pharmacological intermediate; structural rigidity due to carboxylic acid. 100% concentration in industrial synthesis .

Reactivity and Electronic Effects

  • Nitro Group Influence: The 7-nitro substituent in this compound likely increases electrophilicity at the indole ring, making it prone to nucleophilic substitution or reduction reactions. This contrasts with Ethyl 3-(methylthio)propanoate, where the methylthio group is electron-donating, stabilizing the molecule and enhancing aroma volatility .
  • Furan vs. Indole: Ethyl 3-(2-furyl)propanoate exhibits electron-withdrawing effects from the furan ring, but its reactivity differs from nitroindole derivatives due to furan’s aromaticity and smaller ring size .

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